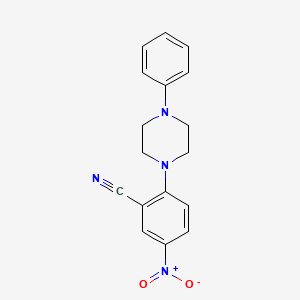

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is a quinoxalin-2-carboxamide derivative, a class of compounds that have been extensively studied for their pharmacological properties. Quinoxalin-2-carboxamides have been designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists, which are of interest in the treatment of various conditions including depression and gastrointestinal disorders .

Synthesis Analysis

The synthesis of quinoxalin-2-carboxamides typically involves the condensation of quinoxalin-2-carboxylic acid with various amines. This process is facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The specific synthesis of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not detailed in the provided papers, but it likely follows a similar synthetic route with the appropriate amine and quinoxalin-2-carboxylic acid precursor.

Molecular Structure Analysis

While the molecular structure of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not directly discussed, related compounds have been characterized by physical and spectroscopic data . The molecular structure of quinoxalin-2-carboxamides is crucial for their interaction with the 5-HT3 receptor, as the aromatic residue is believed to engage in hydrophobic interactions with the receptor .

Chemical Reactions Analysis

The chemical reactions involving quinoxalin-2-carboxamides primarily concern their pharmacological interactions as 5-HT3 receptor antagonists. These compounds have been evaluated for their ability to antagonize the 5-HT3 receptor in longitudinal muscle-myenteric plexus preparation from guinea pig ileum . The specific chemical reactions of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" with biological targets would require further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalin-2-carboxamides are typically confirmed through spectroscopic data such as LC-MS, 1H, 13C NMR, IR, and mass spectra, along with elemental analysis . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The papers provided do not offer specific data on the physical and chemical properties of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide", but similar compounds have been well-characterized in this regard .

Mecanismo De Acción

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in conformational changes in the target protein, altering its function. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of a specific biochemical reaction .

Biochemical Pathways

The affected biochemical pathways include those involved in cellular respiration, DNA replication, and protein synthesis. By modulating the activity of key enzymes or receptors, N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can disrupt normal cellular processes, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or altered metabolic states . These pathways are crucial for maintaining cellular function and viability, and their disruption can have significant therapeutic implications.

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRSCWUWNONNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)

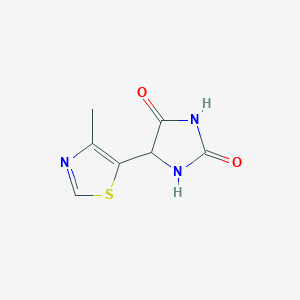

![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)

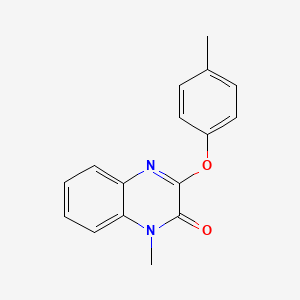

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)

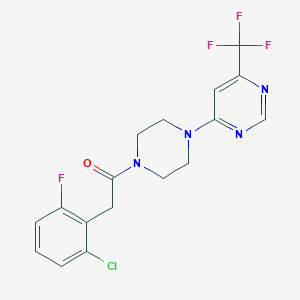

![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)

![({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate](/img/structure/B3019060.png)